8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid
Description
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a six-membered cyclohexane ring fused to a five-membered azaspiro ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a rigid proline mimetic, offering conformational constraints that improve target binding in drug discovery .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-7-15(8-10-16)6-4-5-11(15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOCSGNAPWKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2C(=O)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
The process begins with 1,4-dioxaspiro[4.5]decane-8-one (Compound 1), which undergoes nucleophilic cyanidation using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C. This step achieves a 74.76% yield, producing 1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 2) after extraction and silica gel purification.
Critical Parameters:
- Solvent Ratio: Glycol dimethyl ether/ethanol (7.5 L:400 mL) ensures optimal solubility.
- Temperature Control: Gradual warming from 0°C to 20°C prevents side reactions.
Step 2: Alkylation with 1-Bromo-2-chloroethane
Compound 2 reacts with 1-bromo-2-chloroethane in toluene under lithium diisopropylamide (LDA) at 0–20°C. The alkylation forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 3) with a 50.78% yield.
Mechanistic Insight:
LDA deprotonates the α-carbon of the nitrile, enabling nucleophilic attack on the electrophilic chloroethane. The 12-hour reaction time ensures complete conversion.
Step 3: Cyclization and Boc Protection
Hydrogenation of Compound 3 using Raney nickel (50 psi H₂, 50°C, 6 hours) reduces the nitrile to an amine, followed by cyclization. Subsequent reaction with di-tert-butyl dicarbonate introduces the tert-butoxycarbonyl (Boc) group, yielding tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate (Compound 4).
Optimization Note:
Methanol as the solvent enhances hydrogen solubility, while elevated pressure accelerates reduction.
Step 4: Deprotection to Carboxylic Acid
Compound 4 undergoes acid-catalyzed deprotection using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 hours), yielding the target compound in 54.8% yield.
Spectroscopic Confirmation:
¹H NMR (400 MHz, CDCl₃): δ 3.46–3.17 (m, 4H, spiro-OCH₂), 2.34–2.25 (m, 4H, CH₂CO), 1.79 (t, J=7.2 Hz, 6H, CH₂CH₂), 1.40 (s, 9H, Boc-CH₃).
Alternative Route from Tetrahydropyran-4-carbonitrile
Initial Cyclization and Functionalization
A comparative method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under basic conditions to form a spirocyclic nitrile intermediate. Acid hydrolysis converts the nitrile to a carboxylic acid, followed by Boc protection using di-tert-butyl dicarbonate.
Yield Comparison:
- Cyclization Step: ~65% yield (lower than the patent’s 74.76%).
- Boc Protection: 85% yield due to milder conditions.
Challenges in Scalability
This route faces limitations in nitrile hydrolysis efficiency, requiring stoichiometric HCl and prolonged heating (24 hours at reflux). Silica gel purification struggles with polar byproducts, reducing overall yield to ~45%.
Reaction Optimization and Industrial Feasibility
Solvent and Temperature Effects
| Step | Solvent System | Temperature (°C) | Yield Improvement Strategy |
|---|---|---|---|
| 1 | Glycol dimethyl ether/ethanol | 0–20 | Ethanol co-solvent prevents LDA precipitation |
| 2 | Toluene | 0–20 | Anhydrous conditions minimize hydrolysis |
| 3 | Methanol | 50 | High-pressure H₂ enhances reaction rate |
| 4 | Acetone/water | 70 | PPTS concentration optimized to 20 wt% |
Catalytic Hydrogenation Efficiency
Raney nickel outperforms palladium on carbon (Pd/C) in nitrile reduction, achieving >95% conversion vs. Pd/C’s 78%. However, nickel filtration post-reaction adds operational complexity.
Structural and Functional Analysis
Role of Boc Protection
The tert-butoxycarbonyl group stabilizes the amine intermediate during cyclization, preventing unwanted ring-opening. Its bulkiness also directs regioselectivity during alkylation.
Carboxylic Acid Reactivity
The free carboxylic acid enables further derivatization, such as amide coupling for drug candidates. Esterification with methanol/H₂SO₄ produces methyl esters for crystallography studies.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amides or esters.
Scientific Research Applications
Organic Synthesis
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structural characteristics allow chemists to create complex organic molecules, making it valuable in the development of pharmaceuticals and agrochemicals.
Key Reactions :
- It can undergo various transformations, including acylation and alkylation, facilitating the synthesis of derivatives with modified functional groups.
Medicinal Chemistry
The compound is particularly important in drug discovery and development due to its potential therapeutic applications:
- Neurological Disorders : Research indicates that derivatives of this compound may target specific receptors involved in neurological conditions.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Biological Studies
The stable spirocyclic structure of this compound makes it suitable for studying enzyme mechanisms and protein-ligand interactions. This application is crucial for understanding biological pathways and developing new therapeutic agents.
Mechanism of Action :
The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing a reactive amine that interacts with various biological molecules, modulating their activity .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials:
- Polymers and Resins : Its unique structure can enhance the properties of polymers, leading to improved performance in various applications.
Anticancer Activity
A study evaluated the efficacy of related spirocyclic compounds against prostate cancer cell lines, demonstrating significant cytotoxic effects with IC50 values indicating effective dose-dependent responses.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | PC3 | 10 | Significant reduction in viability |
| Compound B | DU145 | 15 | Moderate reduction in viability |
Antimicrobial Activity
Another investigation tested similar derivatives against various bacterial strains (e.g., E. coli and S. aureus), showing promising antibacterial properties that suggest potential for development as antimicrobial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 30 µg/mL |
Mechanism of Action
The mechanism by which 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid exerts its effects is primarily through its reactivity with various biological molecules. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing a reactive amine that can interact with proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid (7g) | C₁₄H₂₃NO₅ | 285.34 | 8-Oxa substitution in azaspiro ring | 123–125 | 38 |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic acid (7e) | C₁₅H₂₅NO₄ | 283.36 | No heteroatom substitution | 154–157 | 56 |
| 2-(tert-Butoxycarbonyl)-8,8-difluoro-2-azaspiro[4.5]decane-1-carboxylic acid (7f) | C₁₃H₂₀F₂NO₄ | 296.31 | 8,8-Difluoro substitution on cyclohexane ring | Not reported | 69 |
| 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | C₁₅H₂₅NO₆ | 315.36 | 1,4-Dioxolane ring substitution | Not reported | Not reported |
Key Observations :
- Oxa vs. Aza Substitution: The 8-oxa derivative (7g) exhibits a lower melting point (123–125°C) compared to the non-oxa analog (7e, 154–157°C), likely due to reduced crystallinity from oxygen’s electron-rich nature .
- Fluorine Impact : The difluoro derivative (7f) shows higher synthetic yield (69%), attributed to optimized hydrogenation conditions with Raney nickel .
Spectral Data and Reactivity
- NMR Shifts :
- 7g : ¹H NMR (CDCl₃) shows signals at δ 4.25–4.00 (m, 1H) and 3.87–3.56 (m, 5H), indicating oxa-induced deshielding. ¹³C NMR confirms the Boc carbonyl at δ 154.45 ppm .
- 7e : ¹H NMR (CDCl₃) exhibits upfield shifts for cyclohexane protons (δ 1.69–1.31 ppm), reflecting reduced ring strain compared to 7g .
- LCMS Data: 7g: [M – H]⁻ at m/z 284.2, consistent with C₁₄H₂₃NO₅ . 7f: GCMS confirms molecular ion [M]+• at m/z 153, validating the difluoro spiro structure .
Biological Activity
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and receptor interaction properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a spirocyclic framework that includes both nitrogen and oxygen atoms, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid | <0.03125 | Enterococcus faecalis, Staphylococcus aureus |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 1–4 | Klebsiella pneumoniae, Acinetobacter baumannii |
| 8-Azaspiro[4.5]decane-1-carboxylic acid | <0.25 | Various Gram-positive strains |
The minimum inhibitory concentrations (MICs) suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .
Anticancer Activity
The spirocyclic structure of this compound also suggests potential anticancer properties. Preliminary studies indicate that similar compounds may modulate enzyme activities involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study on related spirocyclic compounds demonstrated that they could inhibit the growth of various cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the interaction with key enzymes responsible for DNA replication and repair .
Receptor Interactions
Recent investigations into the receptor binding affinities of derivatives of 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane have revealed their potential as σ receptor ligands.
Table 2: Receptor Binding Affinities
| Compound Name | K_i (σ₁) (nM) | K_i (σ₂) (nM) | Selectivity Ratio (σ₂/σ₁) |
|---|---|---|---|
| Compound A | 0.47 | 10.0 | 21.3 |
| Compound B | 12.1 | 44.0 | 3.6 |
These findings indicate that certain derivatives exhibit high selectivity for σ₁ receptors over σ₂ receptors, suggesting their potential use in neurological applications .
Q & A
Q. What are the common synthetic routes for preparing 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. A validated approach includes:
- Step 1: Hydrolysis of a nitrile intermediate (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) under acidic conditions (35% HCl, reflux, 16 hours) to yield the carboxylic acid hydrochloride salt .
- Step 2: Boc protection via reaction with Boc₂O in a dioxane/water mixture with potassium carbonate as a base, followed by acidification and extraction to isolate the final product .
Key considerations include optimizing reaction times (e.g., 16 hours for Boc protection) and purification via MTBE washes to remove byproducts.
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
- 1H/13C NMR spectroscopy : Characteristic peaks include δ 4.25–4.00 (m, 1H, spirocyclic CH), 1.61–1.38 ppm (m, 11H, Boc group), and a CO₂H proton in exchange .
- LCMS : A [M–H]⁻ ion at m/z 284.2 confirms molecular weight .
- Elemental analysis : Validate C, H, and N content (e.g., C 58.93%, H 8.13%, N 4.91%) .
Advanced Research Questions
Q. How can conflicting data on reaction yields for Boc-protected spirocyclic compounds be resolved?
Discrepancies in yields (e.g., 38% in Step 7 vs. 12.1% overall yield in a 7-step synthesis ) often arise from:
- Intermediate stability : Hydrolysis steps (e.g., nitrile to carboxylic acid) may suffer from side reactions like over-acidification.
- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve Boc protection efficiency compared to THF .
- Catalyst optimization : Testing alternatives to K₂CO₃, such as DMAP, may enhance reaction rates .
Q. What strategies mitigate Boc group deprotection during synthesis or storage?
The Boc group is susceptible to acidic conditions. Mitigation strategies include:
Q. How does the spirocyclic architecture influence the compound’s reactivity in medicinal chemistry applications?
The rigid spiro[4.5]decane scaffold:
- Restricts conformational flexibility , enhancing binding selectivity to biological targets (e.g., enzymes or receptors) .
- Modulates solubility : The Boc group increases lipophilicity, while the carboxylic acid enhances aqueous solubility at physiological pH .
- Enables functionalization : The carboxylic acid can be coupled with amines or alcohols to generate prodrugs or conjugates .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular docking : Simulate interactions with targets like serotonin receptors (5-HT₁A), leveraging structural analogs (e.g., buspirone derivatives) .
- ADMET prediction : Use tools like SwissADME to estimate logP (≈2.5), permeability (Caco-2 model), and metabolic stability .
Methodological Challenges & Solutions
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Scale-up adjustments : Replace batch reactions with flow chemistry for Boc protection to improve mixing and heat transfer .
- Catalytic recycling : Explore immobilized base catalysts (e.g., polymer-supported K₂CO₃) to reduce waste .
Q. What analytical techniques resolve ambiguities in spectral data for spirocyclic compounds?
- 2D NMR (HSQC, HMBC) : Assign overlapping signals in crowded regions (e.g., δ 1.61–1.38 ppm) .
- X-ray crystallography : Confirm spirocyclic geometry and Boc group orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
